3-(4-Bromophenyl)-6-methyl-4-phenylchromen-2-one
Description
3-(4-Bromophenyl)-6-methyl-4-phenylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a 4-bromophenyl group at position 3, a methyl group at position 6, and a phenyl group at position 2. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-6-methyl-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrO2/c1-14-7-12-19-18(13-14)20(15-5-3-2-4-6-15)21(22(24)25-19)16-8-10-17(23)11-9-16/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNKYZPDUHEGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-methyl-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde, 4-phenylacetophenone, and 6-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-methyl-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-methyl-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Brodifacoum and Difethialone (4-Hydroxycoumarin Derivatives)
- Structure: Brodifacoum contains a 4-hydroxycoumarin core linked to a tetralinyl group and a 4-bromobiphenyl moiety. Difethialone replaces the chromen-2-one oxygen with sulfur, forming a thiochromenone .
6-Bromo-4-methyl-3-phenylchromen-2-one (CAS 92796-40-2)
- Structure : Differs from the target compound by the position of the bromine (6 vs. 3) and the absence of a 4-phenyl group .
- Physicochemical Properties : Molecular weight = 315.16 g/mol. The altered bromine position may reduce steric hindrance, favoring interactions with planar binding sites .
1,3,4-Oxadiazole Derivatives with Bromophenyl Substituents
IIIa and IIIb (1,3,4-Oxadiazoles)
- Structure : IIIa: 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one; IIIb: 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one .
- Activity : Show 59.5% and 61.9% suppression of carrageenan-induced paw edema (vs. 64.3% for indomethacin). Severity Index (SI) values (IIIa: 0.75; IIIb: 0.83) indicate lower toxicity than indomethacin (SI = 2.67) .
- Comparison : The oxadiazole ring enhances metabolic stability, but the absence of a coumarin core may limit π-π stacking interactions compared to the target compound .
Chromenone Derivatives with Complex Substitutions
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5(6H)-one
- Structure: Features a nitro group (position 3), methylamino group (position 2), and dimethyl substituents (position 7) .
- Structural Insights: The chromenone core forms a 72.5° dihedral angle with the bromophenyl ring, while intramolecular N–H···O hydrogen bonds stabilize the conformation .
Data Table: Key Comparative Features
Biological Activity
The compound 3-(4-Bromophenyl)-6-methyl-4-phenylchromen-2-one is a member of the chromenone family, which has attracted attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a chromenone backbone with a bromophenyl substituent, which enhances its biological activity. The presence of the bromine atom is significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound's efficacy was evaluated against several human cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and A549 (lung cancer).
Table 1: IC50 Values of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 5.0 | Induction of apoptosis via caspase activation |
| HT-29 | 3.2 | Cell cycle arrest in G2/M phase |
| A549 | 4.5 | Inhibition of kinase activity |
The compound's mechanism involves the inhibition of key enzymes related to cell survival, such as kinases and proteases, and modulation of receptor activity, particularly nuclear receptors and G-protein-coupled receptors .
The mechanism by which this compound exerts its effects includes:
- Inhibition of Enzymes : The compound inhibits critical enzymes involved in cell signaling pathways that promote proliferation and survival.
- Induction of Apoptosis : It activates both intrinsic and extrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Study 1: Evaluation of Antiproliferative Activity
In a study evaluating the antiproliferative effects of various chromenone derivatives, this compound demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized MTT assays to assess viability and flow cytometry for apoptosis detection.
Study 2: Chick Chorioallantoic Membrane Assay
Another research utilized the chick chorioallantoic membrane (CAM) model to evaluate the anti-tumor effects of this compound. Results indicated that it effectively inhibited angiogenesis and tumor growth comparable to established anticancer agents like combretastatin A-4 .
Q & A
Q. What computational tools predict the compound’s environmental fate and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
